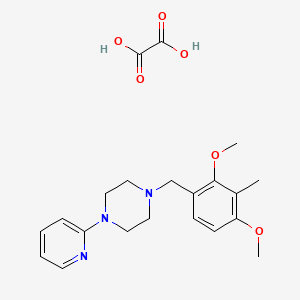![molecular formula C23H12BrI2N3 B5030923 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole is a synthetic compound that has been found to have potential applications in scientific research. This compound belongs to the class of phenanthroimidazoles and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. The antifungal and antibacterial activities of this compound may be due to its ability to disrupt the cell membrane or inhibit the activity of enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole have been studied in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of fungal and bacterial cells. Moreover, this compound has been shown to accumulate in the mitochondria of cells, leading to the disruption of mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole in lab experiments include its potential as a fluorescent probe for imaging cellular structures and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the limitations of using this compound include its low solubility in water and its cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole. One direction is to study its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the product. Moreover, the use of this compound as a fluorescent probe for imaging cellular structures can be further explored by developing new derivatives with improved properties. Finally, the mechanism of action of this compound can be further elucidated by studying its interactions with enzymes and cellular components.
Métodos De Síntesis
The synthesis of 2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole has been reported in the literature using different methods. One of the common methods is the Suzuki-Miyaura cross-coupling reaction between 5-bromoindole-3-boronic acid and 6,9-diiodo-1H-phenanthro[9,10-d]imidazole in the presence of a palladium catalyst. Another method involves the reaction of 5-bromoindole-3-carboxaldehyde with 6,9-diiodo-1H-phenanthro[9,10-d]imidazole in the presence of a base and a copper catalyst. The yield and purity of the product depend on the reaction conditions used.
Aplicaciones Científicas De Investigación
2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antifungal and antibacterial activities. Moreover, this compound has shown potential as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12BrI2N3/c24-11-1-6-20-18(7-11)19(10-27-20)23-28-21-14-4-2-12(25)8-16(14)17-9-13(26)3-5-15(17)22(21)29-23/h1-10,27H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUYZLWHQGKAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C3=NC4=C(N3)C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12BrI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)

![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)

![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)